6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid
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Overview
Description
6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core substituted with bromine and fluorine atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the benzothiophene ring system imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the bromination and fluorination of a benzothiophene precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical transformations.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
6-Bromo-7-fluorobenzofuran: Shares a similar structure but with an oxygen atom in place of the sulfur atom in the benzothiophene ring.
7-Fluoro-1-benzothiophene-2-carboxylic acid: Lacks the bromine substitution but retains the fluorine and carboxylic acid groups.
6-Bromo-1-benzothiophene-2-carboxylic acid: Lacks the fluorine substitution but retains the bromine and carboxylic acid groups.
Uniqueness: 6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s potential as a versatile building block in organic synthesis and as a lead compound in drug discovery.
Properties
IUPAC Name |
6-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMOJIOOZTZQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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